Copperbis(dipivaloylmethane)

Beschreibung

Dipivaloylmethane (2,2,6,6-tetramethyl-3,5-heptanedione) is a β-diketonate ligand known for its steric bulk and strong chelating ability, which stabilizes metal complexes against hydrolysis and thermal degradation. While direct data on the copper complex is absent, analogous dipivaloylmethane complexes of other metals (e.g., Zn, Pr, Fe, Ga) from the evidence provide a basis for comparative analysis .

Eigenschaften

CAS-Nummer |

15716-70-8 |

|---|---|

Molekularformel |

C14H22CuO4 |

Molekulargewicht |

317.87 g/mol |

IUPAC-Name |

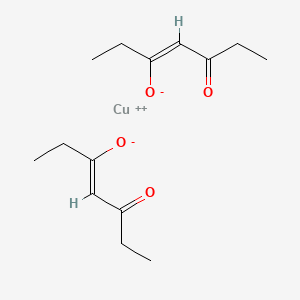

copper;(Z)-5-oxohept-3-en-3-olate |

InChI |

InChI=1S/2C7H12O2.Cu/c2*1-3-6(8)5-7(9)4-2;/h2*5,8H,3-4H2,1-2H3;/q;;+2/p-2/b2*6-5-; |

InChI-Schlüssel |

YKOCTWCEPGIMLA-VKRZFSCASA-L |

Isomerische SMILES |

CC/C(=C/C(=O)CC)/[O-].CC/C(=C/C(=O)CC)/[O-].[Cu+2] |

Kanonische SMILES |

CCC(=CC(=O)CC)[O-].CCC(=CC(=O)CC)[O-].[Cu+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copperbis(dipivaloylmethane) can be synthesized by reacting copper acetate hydrate with dipivaloylmethane in a methanol solution. The reaction typically involves the following steps:

- Dissolving copper acetate hydrate in methanol.

- Adding dipivaloylmethane to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Filtering and drying the resulting product .

Industrial Production Methods: In industrial settings, the synthesis of copperbis(dipivaloylmethane) may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include:

- Continuous stirring and temperature control.

- Use of high-purity reagents.

- Implementation of purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Copperbis(dipivaloylmethane) undergoes various chemical reactions, including:

Reduction: It can be reduced by hydrogen to deposit copper films.

Thermal Decomposition: The compound decomposes upon heating, releasing copper and organic by-products.

Common Reagents and Conditions:

Hydrogen Reduction: Typically conducted at temperatures between 200°C and 350°C.

Thermal Decomposition: Performed under controlled heating conditions to study the kinetics and mechanism of decomposition.

Major Products:

Copper Films: Formed during the reduction process.

Organic By-products: Resulting from the decomposition of the dipivaloylmethane ligands.

Wissenschaftliche Forschungsanwendungen

Copperbis(dipivaloylmethane) has a wide range of applications in scientific research:

Material Science: Used in the chemical vapor deposition (CVD) process to create copper films for electronic and semiconductor applications.

Catalysis: Acts as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.

Superconductors: Employed in the preparation of high-temperature superconductors such as YBa2Cu3O7-δ (YBCO).

Wirkmechanismus

The mechanism of action of copperbis(dipivaloylmethane) involves the formation of a polychelate on the surface of the growing copper film during the CVD process. The organic ligand of the polychelate is transferred to the adsorbed products of the compound’s dissociation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Dipivaloylmethane Complexes

Structural and Ligand Coordination Differences

- Copperbis(dipivaloylmethane) : Presumed to adopt a square-planar or distorted octahedral geometry, typical for Cu(II) with β-diketonate ligands.

- Praseodymium Tris(dipivaloylmethane) : Coordinates three dpm ligands, forming a tris-complex with phthalazine as a secondary ligand. This structure contrasts with transition metal bis-complexes like Zn(dpm)₂, which adopt tetrahedral geometries .

- Fe₄(L)₂(dpm)₆: A heterometallic Fe(III) complex with six dpm ligands and two tripodal alkoxide ligands, forming a centered triangular arrangement. The higher ligand count and multinuclear structure distinguish it from mononuclear Cu or Zn complexes .

Table 1: Structural Comparison

Thermal Stability and Decomposition

- Praseodymium Tris(dipivaloylmethane) : Thermogravimetric analysis (TGA) reveals a three-step decomposition: slow removal of the first dpm ligand, rapid loss of the second and third ligands, and subsequent phthalazine elimination. Metal residue is lower than stoichiometric predictions due to volatilization .

- Fe₄(L)₂(dpm)₆: No direct TGA data, but Fe(III) β-diketonates typically exhibit high thermal stability due to strong metal-ligand bonding and rigid structures .

Spectroscopic Properties

IR Spectroscopy :

- Lanthanide tris(dpm) complexes (e.g., Pr) show IR bands shifted to higher frequencies compared to solid-state analogs, attributed to ligand strain in the tris-coordination mode .

- Transition metal dpm complexes (e.g., Zn, Fe) likely exhibit distinct C=O and C-H stretching frequencies due to differences in metal electronegativity and coordination geometry.

Magnetic Properties :

- Fe₄(L)₂(dpm)₆ : Exhibits a high-spin ground state (S=5) with axial zero-field splitting (D = −0.40 to −0.45 cm⁻¹). This contrasts with Cu(II) complexes, which typically show smaller D values due to d⁹ electronic configurations .

- Lanthanide complexes (e.g., Pr) display paramagnetism dominated by f-electron effects, differing significantly from transition metal spin states .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.